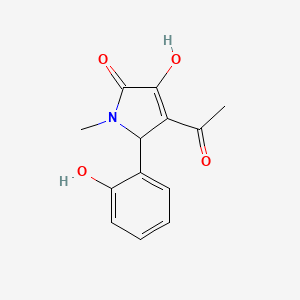
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one, a member of the pyrrolone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. This article explores its biological activity, supported by relevant studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolone core with an acetyl group and hydroxyl substituents that contribute to its reactivity and biological properties.
Antitumor Activity
Recent studies indicate that derivatives of pyrrolones, including the target compound, exhibit significant antitumor properties. A notable study highlighted the synthesis of highly functionalized 5-hydroxy-2H-pyrrol-2-one compounds that demonstrated potent antitumoral effects on estrogen receptor-positive (ER+) breast cancer cells. These compounds inhibited estrogen-mediated transcriptional activity while inducing apoptosis in cancer cells .
Key Findings:
- Mechanism of Action: The compound acts as a partial antagonist to ERα, inhibiting estrogen-stimulated transcription without affecting androgen or glucocorticoid receptors.
- Cell Cycle Arrest: It causes cell cycle arrest in the sub-G1 and G0/G1 phases, leading to reduced tumor growth.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antitumor | ERα antagonism, apoptosis induction |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research on related pyrrole derivatives has demonstrated their effectiveness against various bacterial strains. For instance, certain pyrrole benzamide derivatives exhibited minimum inhibitory concentrations (MIC) between 3.12 and 12.5 μg/mL against Staphylococcus aureus .
Antimicrobial Efficacy:
- Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrole derivative | Staphylococcus aureus | 3.12 - 12.5 |
| Pyrrole derivative | Escherichia coli | >10 |
Case Study 1: Breast Cancer Treatment
In a preclinical evaluation, compounds structurally similar to this compound were tested for their efficacy against ER+ breast cancer. The study found that these compounds not only inhibited tumor growth but also had a favorable safety profile compared to conventional therapies .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of various pyrrole derivatives, including those related to our compound of interest. The results showed significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-hydroxyphenyl)-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(15)10-11(14(2)13(18)12(10)17)8-5-3-4-6-9(8)16/h3-6,11,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQYAOUSDYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














